2-(3,4-Dichloroanilino)acetic acid;hydrochloride
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Overview
Description
2-(3,4-Dichloroanilino)acetic acid;hydrochloride is a chemical compound with the molecular formula C8H8Cl2NO2·HCl. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 3 and 4 positions, and an acetic acid group is attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloroanilino)acetic acid;hydrochloride typically involves the reaction of 3,4-dichloroaniline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloroanilino)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichloroanilino)acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloroanilino)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2-(3,4-Dichloroanilino)acetic acid;hydrochloride is unique due to the specific positioning of the chlorine atoms and the acetic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other dichloroaniline derivatives may not be suitable for.
Properties
CAS No. |
851680-18-7 |
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Molecular Formula |
C8H8Cl3NO2 |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
2-(3,4-dichloroanilino)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7Cl2NO2.ClH/c9-6-2-1-5(3-7(6)10)11-4-8(12)13;/h1-3,11H,4H2,(H,12,13);1H |
InChI Key |
BCAAIKAIRBRHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC(=O)O)Cl)Cl.Cl |
Origin of Product |
United States |
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